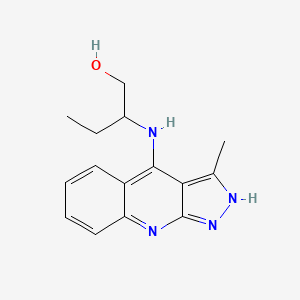
2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-甲基-1H-吡唑并[3,4-b]喹啉-4-基)氨基)-1-丁醇是一种复杂的有机化合物,属于吡唑并喹啉类。该化合物以其独特的结构为特征,其中包括一个带有丁醇侧链的吡唑并喹啉核心。
准备方法
合成路线和反应条件
2-((3-甲基-1H-吡唑并[3,4-b]喹啉-4-基)氨基)-1-丁醇的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡唑并喹啉核心的形成: 此步骤涉及在酸性或碱性条件下,将合适的先驱体环化形成吡唑并喹啉结构。
氨基的引入: 氨基通过亲核取代反应引入,通常使用胺作为亲核试剂。
丁醇侧链的连接: 丁醇侧链通过烷基化反应连接,其中吡唑并喹啉核心在适当条件下与丁醇衍生物反应。
工业生产方法
2-((3-甲基-1H-吡唑并[3,4-b]喹啉-4-基)氨基)-1-丁醇的工业生产可能涉及类似的合成路线,但针对大规模合成进行了优化。这包括使用连续流动反应器,对反应条件进行高通量筛选,以及使用催化剂来提高反应效率和收率。
化学反应分析
反应类型
2-((3-甲基-1H-吡唑并[3,4-b]喹啉-4-基)氨基)-1-丁醇会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,导致形成相应的氧化物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,导致形成还原衍生物。
取代: 化合物中的氨基可以参与亲核取代反应,其中它在适当条件下被其他亲核试剂取代。
常用试剂和条件
氧化: 高锰酸钾,过氧化氢;酸性或碱性条件。
还原: 硼氢化钠,氢化铝锂;通常在无水溶剂中。
取代: 各种亲核试剂,如卤化物,硫醇;通常在催化剂存在下或回流条件下。
形成的主要产物
氧化: 具有酮或羧酸等官能团的氧化衍生物。
还原: 具有额外氢原子的还原衍生物。
取代: 用不同官能团取代氨基的取代衍生物。
科学研究应用
Biological Properties
The biological activities of 2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol have been investigated in various studies:
- Antimicrobial Activity : Research indicates that pyrazoloquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this class have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Potential : Some studies suggest that pyrazoloquinoline derivatives may possess anticancer properties. The mechanisms often involve the inhibition of specific cancer cell proliferation pathways and induction of apoptosis in cancer cells .
Therapeutic Applications
The therapeutic potential of this compound can be categorized into several areas:
Platelet Production Enhancement
Research has indicated that certain pyrazoloquinoline derivatives can act as agonists for thrombopoietin receptors, thereby enhancing platelet production. This application is particularly relevant in treating thrombocytopenia (low platelet count), making it a potential candidate for further pharmaceutical development .
Fluorescent Sensors
Due to their photophysical properties, pyrazoloquinoline derivatives can be utilized as fluorescent sensors in biochemical assays. Their ability to selectively bind to specific biomolecules allows for the detection and quantification of various analytes in complex biological systems .
Case Studies
Several case studies highlight the applications and efficacy of this compound:
作用机制
2-((3-甲基-1H-吡唑并[3,4-b]喹啉-4-基)氨基)-1-丁醇的作用机制涉及它与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物学效应。具体途径和靶标可能因具体应用和使用背景而异。
相似化合物的比较
类似化合物
- 1,3-二甲基-1H-吡唑并[3,4-b]喹啉-4-基-(4-甲磺酰基-苯基)-胺盐酸盐
- 1,3-二甲基-N-(1-甲基丁基)-1H-吡唑并[3,4-b]喹啉-4-胺盐酸盐
- 4-((3-甲基-1H-吡唑并[3,4-b]喹啉-4-基)氨基)苯酚盐酸盐
独特性
2-((3-甲基-1H-吡唑并[3,4-b]喹啉-4-基)氨基)-1-丁醇由于其特定的结构特征,如丁醇侧链和吡唑并喹啉核心,而具有独特性。这些特征赋予其独特的化学和生物学性质,使其成为各种研究和工业应用中具有价值的化合物。
生物活性
The compound 2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol (CAS Number: 105774-22-9) belongs to the class of pyrazoloquinolines, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N4O. The compound features a pyrazoloquinoline core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds within the pyrazoloquinoline family exhibit potent anticancer properties . For instance, N-phenyl derivatives of pyrazolo[3,4-b]quinolin-4-amines have been identified as strong inducers of apoptosis in cancer cell lines. In a study, these compounds demonstrated EC50 values ranging from 30 to 70 nM against various human solid tumors .
| Compound | EC50 (nM) | Mechanism |
|---|---|---|
| N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | 400-700 | Apoptosis induction |
| 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amine | 30-70 | Cell growth inhibition |
Antimicrobial Activity
The pyrazoloquinoline derivatives have also shown antimicrobial activity . Compounds derived from this scaffold have been tested against various pathogens, demonstrating significant inhibition. The structural modifications in the pyrazoloquinoline framework can enhance their antimicrobial efficacy.
Anti-inflammatory Properties
Recent studies suggest that pyrazolo[3,4-b]quinoline derivatives can inhibit inflammatory pathways. For example, they have been shown to modulate TNF-alpha release and inhibit the phosphorylation of key signaling proteins involved in inflammation .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and other apoptotic factors.
- Inhibition of Kinases : Some derivatives are known to inhibit p38 MAPK pathways, which play a crucial role in cellular stress responses and inflammation .
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[3,4-b]quinolines against human cancer cell lines. The study revealed that structural modifications significantly impacted their anticancer potency. For instance:
- Compound A exhibited an IC50 value of 16 nM against breast cancer cells.
- Compound B , with slight structural variations, showed reduced efficacy with an IC50 value of 200 nM.
These findings underscore the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrazoloquinoline derivatives.
属性
CAS 编号 |
105774-22-9 |
|---|---|
分子式 |
C15H18N4O |
分子量 |
270.33 g/mol |
IUPAC 名称 |
2-[(3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C15H18N4O/c1-3-10(8-20)16-14-11-6-4-5-7-12(11)17-15-13(14)9(2)18-19-15/h4-7,10,20H,3,8H2,1-2H3,(H2,16,17,18,19) |
InChI 键 |
AZTQHENDBGVFJJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)NC1=C2C=CC=CC2=NC3=NNC(=C13)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















